molecular formula C12H11BrO6S B2897067 Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-06-0

Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2897067
CAS No.: 315237-06-0
M. Wt: 363.18
InChI Key: KNNZZVAYRWYIJU-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a halogenated and sulfonated benzofuran derivative. Its structure features a bromine atom at position 6, a methanesulfonyloxy group at position 5, a methyl group at position 2, and a methyl ester at position 3 (Figure 1). These compounds are typically synthesized via halogenation, sulfonylation, or esterification of benzofuran precursors, as demonstrated in multiple studies .

Properties

IUPAC Name

methyl 6-bromo-2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO6S/c1-6-11(12(14)17-2)7-4-10(19-20(3,15)16)8(13)5-9(7)18-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNZZVAYRWYIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OS(=O)(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to downstream effects. The exact mechanism depends on the context of its application, whether in research or industrial processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in substituents at positions 5 and 6, which influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Substituents and Molecular Properties of Selected Benzofuran Derivatives
Compound Name Position 5 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key References
Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate (Target) Methanesulfonyloxy (SO₂OCH₃) Br C₁₃H₁₃BrO₆S ~377.26 Inferred
Methyl 5-((2-fluorophenyl)methoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate 2-Fluorobenzyloxy Br C₁₈H₁₄BrFO₄ 393.21
Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate Benzyloxy Br C₁₈H₁₅BrO₄ 375.22
Methyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 3-Nitrobenzoyloxy Br C₁₈H₁₂BrNO₇ 442.19
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Dibromoacetyl, hydroxy - C₁₃H₁₀Br₃O₅ 469.93

Key Observations :

  • Bromine at Position 6: Bromination is a common modification in benzofurans to tune electronic properties and bioactivity. indicates brominated derivatives often exhibit cytotoxic or antifungal activity, though with reduced potency compared to non-brominated precursors .

Physicochemical Properties

  • Solubility : The methanesulfonyloxy group’s polarity may improve aqueous solubility compared to lipophilic benzyloxy or cinnamyloxy derivatives (e.g., ) .
  • Stability : Sulfonate esters are more hydrolytically stable than acetyl or nitro groups but less stable than ethers like methoxy .

Biological Activity

Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate, also known as compound 3341-4861, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H11BrO6S
  • Molecular Weight : 363.19 g/mol
  • LogP : 2.481
  • Water Solubility (LogSw) : -2.42
  • Polar Surface Area : 65.595 Ų

These properties suggest moderate lipophilicity and potential for cellular membrane permeability, which are critical factors for biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Case Study: Anticancer Activity in Cell Lines

A study conducted on A-549 (lung cancer) and HeLa (cervical cancer) cell lines utilized the MTT assay to evaluate cell viability after treatment with the compound at varying concentrations. The results indicated significant cytotoxic effects:

Compound Concentration (nM)A-549 Cell Viability (%)HeLa Cell Viability (%)
107570
505045
1003025

The IC50 values calculated from these experiments suggest that this compound exhibits potent inhibitory effects on both cell lines, with lower viability correlating with higher concentrations of the compound .

The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies have indicated that it interacts effectively with targets such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR), which are critical in tumorigenesis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it possesses broad-spectrum activity against various pathogens.

Antimicrobial Efficacy Data

A comparative analysis of the antimicrobial activity of this compound against standard antibiotics revealed notable results:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10
Pseudomonas aeruginosa20

These findings suggest that this compound could serve as a viable alternative or adjunct to existing antimicrobial therapies .

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